6alpha-Bromobetamethasone dipropionate
Overview
Description
6alpha-Bromobetamethasone dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone dipropionate, modified with a bromine atom at the 6alpha position. This compound is primarily used in topical formulations to treat various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.
Mechanism of Action
Target of Action
6alpha-Bromobetamethasone dipropionate is a synthetic analog of the adrenal corticosteroids . Its primary targets are glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating immune responses and inflammation .
Mode of Action
Upon binding to the glucocorticoid receptors, this compound exerts its effects by inhibiting neutrophil apoptosis and demargination , and inhibiting NF-Kappa B and other inflammatory transcription factors . It also inhibits phospholipase A2 , leading to decreased formation of arachidonic acid derivatives . In addition, it promotes anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
The compound’s action on glucocorticoid receptors affects several biochemical pathways. By inhibiting phospholipase A2, it reduces the formation of arachidonic acid derivatives, which are key mediators of inflammation . By promoting anti-inflammatory genes like interleukin-10, it helps to suppress the immune response and reduce inflammation .
Pharmacokinetics
The absorption and potency of this compound depend on the vehicle in which the steroid is delivered . For example, betamethasone dipropionate 0.05% ointment is classified as a highly potent topical steroid, while betamethasone dipropionate 0.05% cream or lotion is considered to be moderately potent . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation and immune suppression . It is effective when applied topically to cortico-responsive inflammatory dermatoses . It is used to treat inflammatory skin conditions such as dermatitis, eczema, and psoriasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s absorption can be affected by the condition of the skin where it is applied . Furthermore, the compound’s stability can be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 6alpha-Bromobetamethasone dipropionate are not fully known. It is known to be a synthetic analog of the adrenal corticosteroids . It is effective when applied topically to cortico-responsive inflammatory dermatoses . The compound has a molecular formula of C28H36BrFO7 and a molecular weight of 583.48 .
Cellular Effects
The cellular effects of this compound are not fully understood. As a synthetic glucocorticoid, it is known to have anti-inflammatory and immunosuppressive properties. It is likely to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism, similar to other glucocorticoids .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. Glucocorticoids like betamethasone inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the absorption of betamethasone dipropionate, a related compound, is small, but when used for prolonged periods of time or across a large surface area, it can have adverse effects .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that the dosage of betamethasone dipropionate, a related compound, needs to be individualized based on disease and patient response .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that betamethasone valerate, a related compound, binds to serum albumin and corticosteroid-binding globulin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Bromobetamethasone dipropionate typically involves the bromination of betamethasone dipropionate. The reaction is carried out under controlled conditions to ensure selective bromination at the 6alpha position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and to verify the chemical structure of the compound .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Bromobetamethasone dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding betamethasone dipropionate.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of betamethasone dipropionate.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
6alpha-Bromobetamethasone dipropionate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating inflammatory skin conditions.
Industry: Incorporated into topical formulations for the treatment of dermatological disorders
Comparison with Similar Compounds
Betamethasone dipropionate: The parent compound without the bromine modification.
Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A less potent glucocorticoid used for milder inflammatory conditions.
Uniqueness: 6alpha-Bromobetamethasone dipropionate is unique due to the presence of the bromine atom at the 6alpha position, which enhances its potency and specificity compared to its parent compound, betamethasone dipropionate. This modification allows for more targeted therapeutic effects with potentially fewer side effects .
Properties
CAS No. |
1186048-34-9 |
---|---|
Molecular Formula |
C28H36BrFO7 |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H36BrFO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20?,21-,25-,26-,27-,28-/m0/s1 |
InChI Key |
IWDYBQRUEBZMDR-QTSRRJNPSA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)Br)F)O)C)C)OC(=O)CC |
SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
6-Bromo-9-fluoro-11β-hydroxy-16β-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl Dipropanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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